molecular formula C18H19Cl2N3O3S2 B2725678 5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride CAS No. 1217029-17-8

5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride

Cat. No.: B2725678
CAS No.: 1217029-17-8
M. Wt: 460.39
InChI Key: WXRGYPIRKUCHHY-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolo-benzo-thiazole core, a thiophene ring, and a dimethylamino propyl side chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the dioxolo-benzo-thiazole core, followed by the introduction of the thiophene ring and the dimethylamino propyl side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include halogenated thiophenes, amines, and various coupling agents.

Chemical Reactions Analysis

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or benzo-thiazole rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

    [1,3]Dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-amine: This compound shares the dioxolo-benzo-thiazole core but lacks the thiophene ring and dimethylamino propyl side chain.

    [1,3]-Dioxolo[4,5-f]benzodioxole: This compound features a similar dioxolo structure but with different substituents and properties.

    (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’5,6]benzofuro[3,2-c]benzopyran-3-ol: This compound has a related dioxolo structure but with a different core and functional groups.

The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2.ClH/c1-21(2)6-3-7-22(17(23)14-4-5-16(19)26-14)18-20-11-8-12-13(25-10-24-12)9-15(11)27-18;/h4-5,8-9H,3,6-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGYPIRKUCHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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